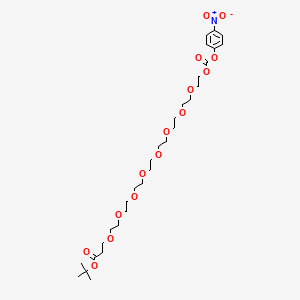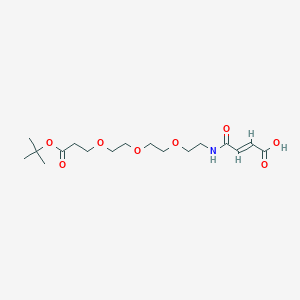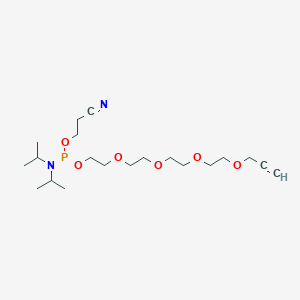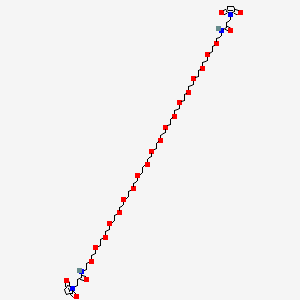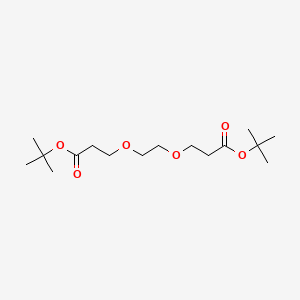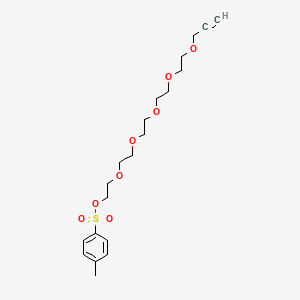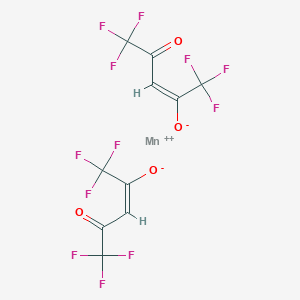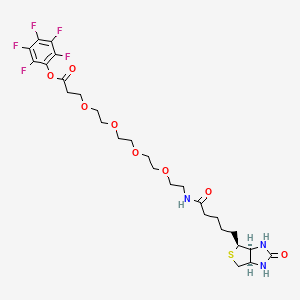
m-PEG13-NHS ester
Overview
Description
m-PEG13-NHS ester: is a polyethylene glycol-based compound that contains an N-hydroxysuccinimidyl ester functional group. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The polyethylene glycol chain provides hydrophilicity and flexibility, making it an ideal spacer in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG13-N-hydroxysuccinimidyl ester typically involves the reaction of m-PEG13 with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by precipitation or chromatography .
Industrial Production Methods: In industrial settings, the production of m-PEG13-N-hydroxysuccinimidyl ester follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is often subjected to extensive purification steps, including crystallization and filtration, to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: m-PEG13-N-hydroxysuccinimidyl ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in proteins and peptides.
Conditions: The reactions are typically carried out in aqueous or organic solvents at a pH range of 7.0 to 7.5. .
Major Products: The primary product of the reaction between m-PEG13-N-hydroxysuccinimidyl ester and a primary amine is a PEGylated amide. This product retains the hydrophilic properties of the polyethylene glycol chain while introducing new functional groups from the amine .
Scientific Research Applications
Chemistry: In chemistry, m-PEG13-N-hydroxysuccinimidyl ester is used as a linker in the synthesis of complex molecules, including PROTACs. It facilitates the conjugation of different functional groups, enhancing the solubility and stability of the resulting compounds .
Biology: In biological research, this compound is employed to modify proteins and peptides. The PEGylation process improves the solubility, stability, and bioavailability of biomolecules, making them more suitable for various assays and experiments .
Medicine: In the medical field, m-PEG13-N-hydroxysuccinimidyl ester is used in drug delivery systems. The PEGylation of therapeutic agents can enhance their pharmacokinetic properties, reduce immunogenicity, and prolong their circulation time in the bloodstream .
Industry: Industrially, this compound is used in the production of bioconjugates and functionalized materials. Its ability to form stable amide bonds with primary amines makes it valuable in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of m-PEG13-N-hydroxysuccinimidyl ester involves the formation of amide bonds through nucleophilic substitution. The N-hydroxysuccinimidyl ester group reacts with primary amines, resulting in the formation of a stable amide linkage. This reaction is facilitated by the hydrophilic polyethylene glycol chain, which enhances the solubility and accessibility of the reactive sites .
Comparison with Similar Compounds
m-dPEG13-NHS ester: Similar in structure and function, but with discrete chain length polyethylene glycol.
Acid-PEG13-NHS ester: Contains a carboxylic acid group in addition to the N-hydroxysuccinimidyl ester, allowing for additional functionalization
Uniqueness: m-PEG13-N-hydroxysuccinimidyl ester is unique due to its specific chain length and functional group, which provide an optimal balance of hydrophilicity and reactivity. This makes it particularly suitable for applications requiring precise control over molecular spacing and solubility .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H59NO17/c1-37-6-7-39-10-11-41-14-15-43-18-19-45-22-23-47-26-27-49-29-28-48-25-24-46-21-20-44-17-16-42-13-12-40-9-8-38-5-4-32(36)50-33-30(34)2-3-31(33)35/h2-29H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSDLLFNPXNSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H59NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



